Thymidine

Neurogenesis Cell proliferation Autoradiography

Selecting the wrong thymidine analog can compromise cell proliferation data. Use unlabeled Thymidine (CAS 157049-39-3) as the essential reference substrate for thymidine kinase (TK1) kinetics and nucleoside analog validation. - Definitive Km of 2.9 µM for TK1, enabling precise comparative enzymology against AZT (Km = 3.0 µM). - Physiologically inert DNA constituent; avoids the unpredictable postmitotic neuron fate errors observed with BrdU incorporation. - Validated gold standard: strong correlation with EdU-Click assay (r=0.89) and superior to MTT in lymphocyte proliferation (rS=0.701 vs. 0.548).

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
CAS No. 157049-39-3
Cat. No. B127349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine
CAS157049-39-3
Synonyms2' Deoxythymidine
2'-Deoxythymidine
Deoxythymidine
Thymidine
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1
InChIKeyIQFYYKKMVGJFEH-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility73.5 mg/mL
Water 50 (mg/mL)

Structure & Identifiers


Interactive Chemical Structure Model





Thymidine Product Selection Guide


The product identified by CAS 157049-39-3 is Thymidine (also referenced as 50-89-5), a pyrimidine deoxynucleoside composed of a thymine base attached to a deoxyribose sugar [1]. It is a fundamental DNA constituent, pairing with deoxyadenosine in the double helix, and its radiolabeled form, [methyl-3H]-Thymidine, serves as a gold-standard tracer for measuring DNA synthesis and cell proliferation [2]. This evidence guide focuses on the performance of [methyl-3H]-Thymidine as a research tool, comparing it to key non-radioactive alternatives like BrdU and EdU, and other in-class proliferation tracers, to inform scientific selection.

Tracer type Radiolabeled DNA synthesis probe [methyl-3H]-Thymidine for proliferation assays
Reference status Widely cited reference tracer Established benchmark for DNA replication measurement
Comparator context BrdU and EdU alternatives compared Selection depends on endpoint and workflow requirements

3H-Thymidine Substitution: Key Considerations


Generic substitution of [methyl-3H]-Thymidine (3H-dT) with alternative thymidine analogs like Bromodeoxyuridine (BrdU) or 5-Ethynyl-2'-deoxyuridine (EdU) is not scientifically neutral. Each analog possesses distinct molecular structures, detection mechanisms, and biological impacts. Studies demonstrate that BrdU incorporation can induce different effects on cell proliferation and fate compared to the more natural 3H-dT, leading to substantial differences in the number and distribution of labeled cells in vivo [1]. Similarly, while EdU shows a strong correlation with 3H-dT in some assays (r=0.89), it cannot replicate the tracer's established role in quantitative kinetic studies like nucleoside transporter analysis, where it shows transport dominated by hENT1, unlike 3H-FLT which is driven by passive diffusion [2][3]. These quantifiable differences underscore that selection must be based on specific experimental parameters rather than interchangeable use.

!
BrdU labeling may shift cell fate profiles

BrdU incorporation can induce errors in postmitotic cell position and fate compared to 3H-Thymidine, altering in vivo cell distribution maps.

!
EdU cannot replicate nucleoside transport studies

3H-Thymidine is dominated by hENT1-mediated uptake, while EdU transport characteristics are not interchangeable for transporter-specific work.

!
MTT and analog assays measure different endpoints

Colorimetric assays (MTT) report mitochondrial activity, not DNA synthesis; direct substitution with 3H-Thymidine requires endpoint validation.

3H-Thymidine Comparator Analysis


BrdU: Labeling Accuracy & Timelines

In a head-to-head in vivo comparison using embryonic macaque monkeys, [methyl-3H]-Thymidine (3H-dT) and Bromodeoxyuridine (BrdU) revealed substantial differences in the number and distribution of labeled cells in the postnatal cerebral cortex [1]. Furthermore, a separate study in rat digestive tract tissue found that while BrdU labeled the same number of proliferating cells as 3H-dT, the immunostaining process with BrdU was complete in 3-4 days, whereas standard 3H-dT autoradiography took 2 weeks, and qualitative analysis took 50% less time with BrdU [2].

BrdU: Labeling Accuracy & Timelines
Head-to-head
Substantial differences in cell number/distribution (macaque cortex); BrdU analysis 50% faster than autoradiography
Supports selection based on endpoint: natural constituent fidelity vs. faster non-radioactive workflow.
In vivo embryonic macaque and rat digestive tract; autoradiography 2 wks vs. 3–4 d immunostaining.
Neurogenesis Cell proliferation Autoradiography

EdU: T-Cell Proliferation Correlation

In a cross-study comparison evaluating non-radioactive alternatives, the incorporation of EdU (5-ethynyl-2'-deoxyuridine) and [methyl-3H]-Thymidine into normal murine spleen cells was strongly correlated, with a Pearson correlation coefficient of r = 0.89 [1]. The EdU-Click assay was validated as an accurate method for measuring T-cell proliferation, with the added benefit of enabling simultaneous characterization of proliferating cell types via flow cytometry, a feature not available with the radioactive assay [1].

EdU: T-Cell Proliferation Correlation
Reported
r = 0.89 Pearson correlation with 3H-Thymidine
Supports transition to non-radioactive EdU assay with comparable measurement accuracy for T-cell proliferation.
Murine spleen cells, anti-CD3 stimulation; EdU enables flow cytometry phenotyping.
Immunology T-cell assay Flow cytometry

3H-FLT: Differential Transport Mechanisms

A direct head-to-head comparison of nucleoside transport in human A549 adenocarcinoma cells demonstrated distinct mechanisms for [methyl-3H]-Thymidine and the PET tracer [methyl-3H]-FLT. Transport of 3H-Thymidine was dominated by the human equilibrative nucleoside transporter 1 (hENT1) under both exponential and non-growth conditions [1]. In contrast, transport of 3H-FLT was dominated by passive diffusion, and transport of 3H-FMAU was dominated by hENT2 [1].

3H-FLT: Differential Transport
Head-to-head
3H-Thymidine transport dominated by hENT1; 3H-FLT by passive diffusion, 3H-FMAU by hENT2
Essential for hENT1-mediated uptake studies; PET tracer validation requires 3H-Thymidine as pathway-specific reference.
Human A549 adenocarcinoma cells; exponential and non-growth conditions.
Oncology Nucleoside Transport PET Tracers

MTT: Cytokine Detection Sensitivity

A comparative study of bioassays for interleukin-2 (IL-2) and interleukin-4 (IL-4) found that colorimetric assays (MTT and MTS) demonstrated markedly enhanced sensitivity compared to the [3H]-thymidine incorporation method. The MTT- and MTS-based assays were able to detect 2- to 16-fold lower levels of cytokine [1]. Furthermore, the colorimetric assays exhibited higher precision, with standard deviations of <1-4%, compared to 5-15% for the [3H]-thymidine assay [1].

MTT: Cytokine Detection Sensitivity
Head-to-head
MTT/MTS assays detected 2- to 16-fold lower cytokine levels vs. 3H-Thymidine; ~10% better precision
Select assay based on endpoint: DNA synthesis (3H-dT) vs. mitochondrial activity (MTT) for low-abundance cytokines.
IL-2/IL-4 bioassays; CT.4S, CT.h4S, HT-2 cell lines.
Cytokine Bioassay IL-2 IL-4 Limiting Dilution

AZT: Thymidine Kinase Substrate Kinetics

A direct comparison of the natural substrate, thymidine, with the anti-HIV drug azidothymidine (AZT) using purified cytosolic thymidine kinase revealed closely comparable binding affinities. The apparent Michaelis constant (Km) for thymidine phosphorylation was 2.9 µM, compared to 3.0 µM for AZT [1]. However, the maximal rate (Vmax) of phosphorylation for AZT was only 60% of the rate observed for thymidine [1].

AZT: Thymidine Kinase Kinetics
Head-to-head
Thymidine Km = 2.9 µM; AZT Km = 3.0 µM, Vmax 60% of thymidine rate
Establishes thymidine as reference substrate for kinase activity; analog efficiency benchmarking supported.
Purified cytosolic thymidine kinase; in vitro phosphorylation assay.
Antiviral Pharmacology HIV Enzyme Kinetics

BrdU: Canine Lymphocyte Proliferation

In a study evaluating non-radioactive alternatives for measuring canine lymphocyte proliferation, the BrdU assay showed a higher correlation with the gold-standard [3H]-thymidine incorporation assay (Spearman rank correlation coefficient, rS = 0.701) than the MTT assay (rS = 0.548) [1]. This established the BrdU assay as the more suitable non-radioactive alternative in this specific canine model system.

BrdU: Canine Lymphocyte Proliferation
Head-to-head
BrdU correlation rS = 0.701 vs. 3H-Thymidine; MTT rS = 0.548 (28% stronger for BrdU)
Supports BrdU as more reliable non-radioactive substitute than MTT in canine lymphocyte proliferation assays.
Canine PBL, Con A/PHA stimulation; species-specific validation context.
Veterinary Immunology Lymphocyte Proliferation Assay Validation

3H-Thymidine Research Applications


In Vivo Neurogenesis & Cell Fate Mapping

In long-term in vivo studies of cell proliferation and migration, such as neurogenesis research, [methyl-3H]-Thymidine is the preferred reagent. Direct comparative evidence shows that the more natural DNA constituent, 3H-dT, avoids the unpredictable errors in postmitotic neuron fate associated with BrdU incorporation, providing a more physiologically relevant picture of cell lineage and placement [1]. Its use is justified when the accuracy of long-term cell fate is paramount, despite the longer experimental timelines (2 weeks for autoradiography vs. 3-4 days for BrdU immunostaining) [2].

hENT1-Mediated Nucleoside Transport Analysis

For studies investigating the role of the human equilibrative nucleoside transporter 1 (hENT1) in cellular uptake, [methyl-3H]-Thymidine is the uniquely appropriate tracer. Evidence demonstrates that its transport is dominated by hENT1, unlike the PET tracer 3H-FLT, which is driven by passive diffusion, or 3H-FMAU, which relies on hENT2 [1]. This specificity makes 3H-Thymidine essential for validating PET imaging signals and dissecting transporter-specific pharmacology.

Non-Radioactive Proliferation Assay Validation

In assay development, [methyl-3H]-Thymidine remains the benchmark for validating new non-radioactive proliferation assays. Its performance as a gold standard is supported by cross-study validation data, such as its strong correlation (r = 0.89) with the EdU-Click assay in murine T-cells [1] and its superior correlation with BrdU over MTT in canine lymphocytes (rS = 0.701 vs. 0.548) [2]. This quantitative evidence justifies its continued use as the reference method for ensuring the accuracy and reliability of alternative assays.

Thymidine Kinase Reference for Analogs

When characterizing the kinetic parameters of thymidine kinase (TK1) or evaluating novel nucleoside analogs, unlabeled thymidine serves as the essential reference substrate. It provides the baseline for comparative enzyme kinetics, as demonstrated by its defined Km of 2.9 µM, against which analogs like AZT (Km = 3.0 µM) are directly compared to assess their efficiency as substrates or inhibitors [1]. This application is critical in antiviral and cancer drug discovery pipelines.

Application
Selection Property
Validation Focus
In vivo neurogenesis and cell fate mapping
Physiologically relevant DNA constituent
Long-term cell distribution and fate endpoint accuracy
hENT1-mediated nucleoside transport analysis
Transporter-specific uptake mechanism
hENT1 pathway validation and PET tracer benchmarking
Non-radioactive proliferation assay validation
Established reference method correlation
Cross-assay accuracy and reliability benchmarking
Thymidine kinase analog characterization
Defined kinetic baseline (Km)
Nucleoside analog substrate/inhibitor kinetic comparison

Technical Documentation Hub

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